3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
The compound 3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a bicyclic heterocyclic system featuring an oxazole ring fused to a pyrimidine-dione scaffold. Key structural attributes include:
- Oxazolo[3,4-d]pyrimidine core: A fused heterocyclic system combining a five-membered oxazole ring with a six-membered pyrimidine-dione.
- Substituents: Amino group at position 3 and ethyl groups at positions 5 and 5. These substituents likely influence solubility, electronic properties, and biological interactions .
Properties
CAS No. |
88236-68-4 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
3-amino-5,7-diethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-3-12-7-5(6(10)16-11-7)8(14)13(4-2)9(12)15/h3-4,10H2,1-2H3 |
InChI Key |
MEGJLMPZBMQQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NOC(=C2C(=O)N(C1=O)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diethyl-substituted isoxazole with an amino-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-5,7-diethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs in the Oxazolo-Pyrimidine-dione Family
(a) 5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives
- Structure: Methyl groups at positions 5 and 7 instead of ethyl and amino groups.
- Synthesis : Prepared via condensation reactions using N,N-dimethyldichloroiminium chloride .
- Bioactivity : Demonstrated potent FGFR1 inhibition (IC50 = 0.12–1.8 µM) and antitumor activity against H460, B16F10, and A549 cancer cell lines, outperforming reference compound SU5402 .
- SAR : Methyl groups enhance steric compatibility with FGFR1’s ATP-binding pocket, while bulkier substituents (e.g., ethyl) may reduce efficacy .
(b) 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Structure: Ethyl group at position 7; lacks the 3-amino substituent.
(c) 5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Structure : Phenyl group at position 3, methyl groups at 5 and 6.
Heterocyclic Variants: Thiazolo-, Triazolo-, and Pyrazolo-Pyrimidine-diones
(a) Thiazolo-Pyrimidine-diones
- Example : 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione (9b).
(b) Triazolo-Pyrimidine-diones
- Example : 2-Aryl-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diones.
(c) Pyrazolo-Pyrimidine-diones
- Example: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-dione (Oxypurinol). Bioactivity: Xanthine oxidase inhibitor; used in gout treatment. SAR: Substituents at position 1 (e.g., cyclohexyl) modulate enzyme affinity .
Functional Group Comparisons
Biological Activity
3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a unique oxazolo-pyrimidine core that contributes to its biological properties. The molecular formula is given by:
Synthesis
The synthesis of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves several synthetic routes. One notable method includes the condensation of appropriate amino and carbonyl compounds under mild conditions. This method has been optimized for yield and purity.
Anticancer Properties
Research indicates that derivatives of oxazolo-pyrimidines exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione showed potent growth inhibition against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | % Inhibition | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 95% | ROS-mediated apoptosis |
| Compound B | A549 | 77% | Antioxidant enzyme modulation |
| 3-Amino-5,7-diethyl... | MCF-7 | TBD | TBD |
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest that 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione may possess anti-inflammatory and antimicrobial properties. These activities are attributed to the compound's ability to inhibit key enzymes involved in inflammatory pathways and its interaction with bacterial cell membranes.
Case Studies
Case Study 1: Anticancer Evaluation
A detailed study evaluated the effectiveness of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione against human breast adenocarcinoma cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of the compound in an animal model of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential applications in treating inflammatory diseases.
The biological activity of 3-amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is believed to involve several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation.
- Antioxidant Modulation : It alters the levels of antioxidant enzymes such as superoxide dismutase and catalase.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
